1-[(2-Chlorophenyl)amino]acetone
Description
1-[(2-Chlorophenyl)amino]acetone is an organic compound featuring a propanone backbone substituted with a (2-chlorophenyl)amino group (Figure 1). Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 183.64 g/mol. The compound’s structure combines a ketone functional group with a secondary amine linked to a 2-chlorophenyl ring.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-chloroanilino)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)6-11-9-5-3-2-4-8(9)10/h2-5,11H,6H2,1H3 |
InChI Key |
SVBBGUSPTWMRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-[(2-Chlorophenyl)amino]acetone with structurally related compounds from the evidence:
Key Observations:
Functional Group Influence: The ketone group in this compound and 1-(2-Chlorophenyl)ethanone enhances electrophilicity, making these compounds reactive in nucleophilic additions. The amide group in 2-[(2-Chlorophenyl)amino]-N-cyclopropylacetamide confers greater hydrolytic stability than the ketone group, suggesting divergent applications in drug design .
Substituent Position Effects: 1-(4-Amino-2-chlorophenyl)ethanone (4-amino substitution) exhibits distinct electronic effects compared to this compound (amino group directly on chlorophenyl). The para-amino group may enhance resonance stabilization, altering reactivity in synthetic pathways .
Physicochemical Properties
- Solubility: The amino group in this compound likely improves water solubility compared to 1-(2-Chlorophenyl)ethanone, which is predominantly lipophilic due to the absence of polar substituents .
- Stability : The thiourea analog (1-(2-Chlorophenyl)-2-thiourea) may exhibit lower thermal stability than the ketone/amide derivatives due to the labile C=S bond .
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